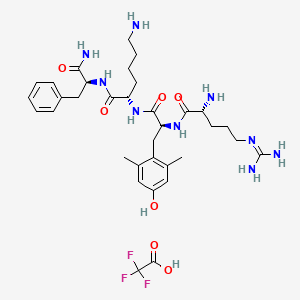
163560-19-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service number 163560-19-8 is known as AMARA peptide. This peptide is a minimal substrate for several members of the protein kinase family, including salt-induced kinase and AMP-activated protein kinase. It contains the phosphorylation site for AMP-activated protein kinase, making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: AMARA peptide is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is then coupled with the next amino acid in the sequence using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods: In industrial settings, the production of AMARA peptide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process is also scaled up, employing preparative high-performance liquid chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: AMARA peptide primarily undergoes phosphorylation reactions due to the presence of a serine residue at position seven. This serine is the site of phosphorylation by AMP-activated protein kinase and other related kinases .
Common Reagents and Conditions: The phosphorylation of AMARA peptide typically requires the presence of adenosine triphosphate and a suitable kinase enzyme. The reaction is carried out in a buffered solution at physiological pH and temperature .
Major Products: The major product of the phosphorylation reaction is the phosphorylated form of AMARA peptide, which can be detected and quantified using techniques such as mass spectrometry and Western blotting .
Applications De Recherche Scientifique
AMARA peptide is widely used in scientific research to study the activity of AMP-activated protein kinase and other related kinases. It serves as a substrate in kinase assays, allowing researchers to measure kinase activity and investigate the regulation of various signaling pathways. Additionally, AMARA peptide is used in studies of metabolic regulation, as AMP-activated protein kinase plays a crucial role in cellular energy homeostasis .
In the field of medicine, AMARA peptide is used to explore potential therapeutic targets for metabolic disorders such as diabetes and obesity. Its role in kinase activity assays makes it a valuable tool for drug discovery and development .
Mécanisme D'action
AMARA peptide exerts its effects by serving as a substrate for AMP-activated protein kinase and other related kinases. The phosphorylation of the serine residue at position seven by these kinases activates downstream signaling pathways involved in cellular energy regulation. This process is crucial for maintaining energy homeostasis and responding to metabolic stress .
Comparaison Avec Des Composés Similaires
- SAMS peptide
- Syntide-2
- HMG-CoA reductase kinase peptide
Comparison: AMARA peptide is unique in its minimal structure, containing only the essential phosphorylation site for AMP-activated protein kinase. This simplicity makes it an ideal substrate for studying kinase activity without interference from other amino acid residues. In contrast, similar compounds like SAMS peptide and Syntide-2 have more complex sequences, which may affect their specificity and utility in kinase assays .
Propriétés
Numéro CAS |
163560-19-8 |
|---|---|
Formule moléculaire |
C₆₂H₁₁₅N₂₇O₁₇S |
Poids moléculaire |
1542.81 |
Séquence |
One Letter Code: AMARAASAAALARRR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











